Cas no 941920-01-0 (1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one)

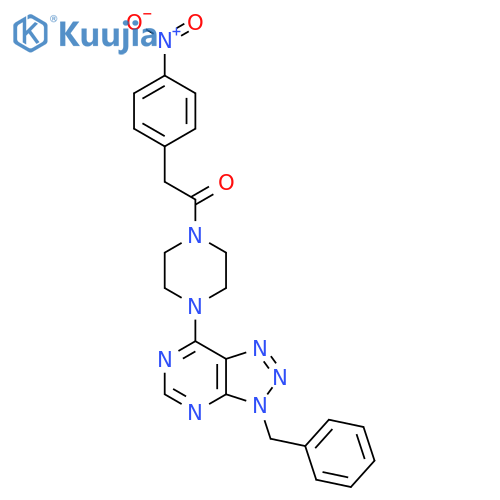

941920-01-0 structure

商品名:1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone

- F2865-1346

- 1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone

- 941920-01-0

- 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one

- AKOS024473315

- VU0503231-1

- 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one

-

- インチ: 1S/C23H22N8O3/c32-20(14-17-6-8-19(9-7-17)31(33)34)28-10-12-29(13-11-28)22-21-23(25-16-24-22)30(27-26-21)15-18-4-2-1-3-5-18/h1-9,16H,10-15H2

- InChIKey: TVLZRRJFBOIZHX-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1C=CC(=CC=1)[N+](=O)[O-])N1CCN(C2C3=C(N=CN=2)N(CC2C=CC=CC=2)N=N3)CC1

計算された属性

- せいみつぶんしりょう: 458.18148659g/mol

- どういたいしつりょう: 458.18148659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 34

- 回転可能化学結合数: 5

- 複雑さ: 699

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 126Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2865-1346-2μmol |

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one |

941920-01-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2865-1346-2mg |

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one |

941920-01-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2865-1346-4mg |

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one |

941920-01-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2865-1346-3mg |

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one |

941920-01-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2865-1346-1mg |

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one |

941920-01-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

941920-01-0 (1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(4-nitrophenyl)ethan-1-one) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量